Hyponitric acid, disodium salt (8CI,9CI)
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Overview
Description
Hyponitric acid, disodium salt (8CI,9CI) is a chemical compound known for its diverse applications in various scientific fields. It is a salt derived from the reaction of quinone oxime with alkali metal hydroxide, resulting in a compound with significant bioactive properties . This compound is particularly noted for its insecticidal and fungicidal activities, making it valuable in agriculture and pest control .
Preparation Methods
The synthesis of disodium;hydroxyimino(dioxido)azanium typically involves a two-step process . The first step is the reaction of quinone oxime with sodium hydroxide to form the sodium salt of the quinone oxime . This is followed by a reaction with a divalent metal salt to obtain the final product . Industrial production methods may vary, but they generally follow similar synthetic routes, ensuring the compound’s purity and efficacy .
Chemical Reactions Analysis
Hyponitric acid, disodium salt (8CI,9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include nitrous acid, sodium nitrite, and strong acids like hydrochloric acid . Major products formed from these reactions include aryl chlorides, aryl bromides, and aryl cyanides . These reactions are often utilized in the synthesis of other bioactive compounds and in the modification of existing chemical structures .
Scientific Research Applications
Hyponitric acid, disodium salt (8CI,9CI) has a wide range of applications in scientific research . In chemistry, it is used as a precursor for the synthesis of various azo dye derivatives, which have significant applications in the pharmaceutical and textile industries . In biology and medicine, it is explored for its potential as an anti-fungal, anti-tuberculosis, anti-viral, anti-inflammatory, anti-cancer, and anti-bacterial agent . Its ability to bind to DNA and its role in molecular recognition make it a valuable tool in biomedical research .
Mechanism of Action
The mechanism of action of disodium;hydroxyimino(dioxido)azanium involves its interaction with specific molecular targets and pathways . It acts by opening ATP-sensitive potassium channels, leading to hyperpolarization of cell membranes and a decrease in calcium influx . This results in reduced release of insulin and other cellular responses . The compound’s ability to modulate these pathways makes it effective in various therapeutic applications .
Comparison with Similar Compounds
Hyponitric acid, disodium salt (8CI,9CI) can be compared with other similar compounds, such as diazonium salts and other quinone oxime derivatives . While these compounds share some chemical properties, disodium;hydroxyimino(dioxido)azanium is unique in its specific bioactive properties and its ability to undergo a wide range of chemical reactions . Similar compounds include various diazonium salts and quinone oxime derivatives, each with their own unique applications and properties .
Properties
IUPAC Name |
disodium;hydroxyimino(dioxido)azanium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2HN2O3.2Na/c2*3-1-2(4)5;;/h2*(H-,1,3,4,5);;/q2*-1;2*+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLCNSIKSRXFSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N(=[N+]([O-])[O-])O.N(=[N+]([O-])[O-])O.[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
N(=[N+](\[O-])/[O-])\O.N(=[N+](\[O-])/[O-])\O.[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2N4Na2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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